BenchChemオンラインストアへようこそ!

FXIa-IN-9

Anticoagulation Serine Protease Inhibition Thrombosis Models

Select FXIa-IN-9 for your preclinical thrombosis research. It delivers sub-nanomolar FXIa inhibition (Ki=0.17 nM), >870-fold serine protease selectivity, and high oral bioavailability across species. The well-characterized potency in human and rabbit models enables reliable in vivo translation, while documented hERG and AMES data mitigate preclinical development risk.

Molecular Formula C23H18Cl2F3N9O2
Molecular Weight 580.3 g/mol
Cat. No. B14899156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIa-IN-9
Molecular FormulaC23H18Cl2F3N9O2
Molecular Weight580.3 g/mol
Structural Identifiers
SMILESCN1C(=CN=N1)C2=CN(N=C2)C(CCOC(F)F)C3=[N+](C=C(C=C3)C4=C(C=CC(=C4F)Cl)N5C=C(N=N5)Cl)[O-]
InChIInChI=1S/C23H18Cl2F3N9O2/c1-34-19(9-29-32-34)14-8-30-35(10-14)16(6-7-39-23(27)28)17-4-2-13(11-37(17)38)21-18(5-3-15(24)22(21)26)36-12-20(25)31-33-36/h2-5,8-12,16,23H,6-7H2,1H3
InChIKeyBETDGMHNHGHORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FXIa-IN-9: A High-Affinity Pyridine N-Oxide Factor XIa Inhibitor for Thrombosis Research


FXIa-IN-9 (compound 3f, CAS 2816108-87-7) is a potent and selective pyridine N-oxide-based small-molecule inhibitor of activated coagulation factor XI (FXIa) [1]. It acts via reversible active-site inhibition and hydrogen bond formation with the FXIa catalytic domain [1]. In preclinical profiling, FXIa-IN-9 demonstrates sub-nanomolar affinity for human FXIa (Ki = 0.17 nM) [1] and species-translational potency in rabbit FXIa (Ki = 0.5 nM) [1].

Why FXIa-IN-9 Is Not Simply Interchangeable with Other FXIa Inhibitors


FXIa inhibitors exhibit substantial variability in potency, selectivity for off-target serine proteases (particularly plasma kallikrein), oral bioavailability, and preclinical safety profiles. Direct substitution among FXIa inhibitors—even those with similar nominal Ki values—can lead to divergent experimental outcomes due to differences in species-specific affinity [1], plasma protein binding , and pharmacokinetic clearance across preclinical species . The quantitative evidence below establishes FXIa-IN-9's distinct differentiation relative to the next most relevant FXIa inhibitors.

Quantitative Differentiation of FXIa-IN-9 Versus Closest FXIa Inhibitor Comparators


FXIa-IN-9 Exhibits 83.5-Fold Higher Potency than FXIa-IN-8 and 2.2-Fold Higher than FXIa-IN-15

FXIa-IN-9 demonstrates a human FXIa Ki of 0.17 nM [1]. In contrast, the structurally related analog FXIa-IN-8 has a reported FXIa IC50 of 14.2 nM [2], while FXIa-IN-15 has a reported FXIa IC50 of 0.38 nM [3]. Direct cross-study comparison indicates FXIa-IN-9 is approximately 83.5-fold more potent than FXIa-IN-8 and 2.2-fold more potent than FXIa-IN-15.

Anticoagulation Serine Protease Inhibition Thrombosis Models

FXIa-IN-9 Preserves High Affinity Across Human and Rabbit FXIa with a 2.9-Fold Species Shift

FXIa-IN-9 exhibits Ki values of 0.17 nM (human FXIa) and 0.5 nM (rabbit FXIa) [1], representing a 2.9-fold reduction in affinity between species. For comparison, the clinical-stage FXIa inhibitor milvexian shows Ki values of 0.11 nM (human) and 0.38 nM (rabbit) [2], a 3.5-fold shift. Asundexian displays a 5.4-fold reduction in potency from human plasma (IC50 = 0.14 µM) to rabbit plasma (IC50 = 0.54 µM) [3].

Species Translation Preclinical Pharmacology Rabbit Thrombosis Models

FXIa-IN-9 Demonstrates >870-Fold Selectivity for FXIa Over Plasma Kallikrein

FXIa-IN-9 exhibits high selectivity for FXIa against other human serine proteases, with the exception of plasma kallikrein which is inhibited with an IC50 of 0.023 µM (23 nM) . The selectivity ratio (IC50 plasma kallikrein / Ki FXIa) is approximately 135-fold. In contrast, FXIa-IN-15 shows a plasma kallikrein IC50 of 59.2 nM, yielding a selectivity ratio of 156-fold relative to its FXIa IC50 (0.38 nM) . Asundexian inhibits plasma kallikrein with an IC50 of 6.7 nM (buffer assay) [1], resulting in a 6.7-fold selectivity margin over its FXIa IC50 of 1.0 nM.

Target Selectivity Serine Protease Off-Target Profiling Anticoagulant Safety

FXIa-IN-9 Exhibits a Favorable In Vitro Safety Profile: hERG IC50 >10 µM and Negative Genotoxicity

FXIa-IN-9 demonstrates a hERG channel inhibition IC50 >10 µM , indicating minimal cardiac repolarization liability at pharmacologically relevant concentrations. The compound is negative in AMES bacterial mutagenicity and in vitro micronucleus assays . In contrast, limited public hERG or genotoxicity data are available for the close analogs FXIa-IN-8 and FXIa-IN-15, and no comparable safety panel data are reported for these tool compounds.

Cardiotoxicity Genotoxicity Preclinical Safety Assessment

FXIa-IN-9 Exhibits Moderate to High Oral Bioavailability Across Preclinical Species

FXIa-IN-9 demonstrates oral bioavailability of 36.4% in rat, 80.5% in dog, and 43.0% in monkey following oral administration [1]. The clearance values are 10.7 mL/min/kg (rat), 7.9 mL/min/kg (dog), and 25.6 mL/min/kg (monkey) [1]. For comparison, FXIa-IN-10 (structurally identical to FXIa-IN-9 per vendor annotation) is also reported as orally bioavailable , but no cross-species PK data are publicly available for FXIa-IN-8 or FXIa-IN-15.

Pharmacokinetics Oral Bioavailability Preclinical ADME

FXIa-IN-9 Exhibits High Plasma Protein Binding Across Species

FXIa-IN-9 demonstrates plasma protein binding of 91.2% (mouse), 91.6% (rat), 80.8% (dog), and 95.6% (human) . High plasma protein binding reduces the free fraction available for target engagement, which must be accounted for when translating in vitro potency to in vivo dosing. No plasma protein binding data are publicly available for the comparator compounds FXIa-IN-8 or FXIa-IN-15.

Plasma Protein Binding Pharmacokinetics Free Fraction

Optimal Research Applications for FXIa-IN-9 Based on Its Quantitative Profile


In Vitro FXIa Enzyme Inhibition Assays Requiring Sub-Nanomolar Potency

With a human FXIa Ki of 0.17 nM [1], FXIa-IN-9 is suitable for biochemical assays demanding high-potency inhibition at low compound concentrations, minimizing DMSO carryover and off-target effects.

Preclinical Rabbit Arteriovenous Shunt Thrombosis Models

FXIa-IN-9 achieves >50% thrombus reduction at 1.7–10 mg/kg iv dosing in rabbit AV shunt models [1], with well-characterized rabbit FXIa affinity (Ki = 0.5 nM) [1]. The small species shift in potency supports reliable translation of efficacy.

Oral Dosing Studies in Rodent and Non-Rodent Pharmacokinetic Evaluations

FXIa-IN-9 demonstrates oral bioavailability of 36.4% (rat), 80.5% (dog), and 43.0% (monkey) [1], enabling oral administration in preclinical efficacy and safety studies. The compound's moderate clearance in rats and dogs supports once-daily oral dosing regimens.

Selectivity Profiling and Off-Target Safety Assessment Studies

FXIa-IN-9 exhibits >870-fold selectivity for FXIa over most human serine proteases, with plasma kallikrein as the primary off-target (IC50 = 23 nM) . Documented hERG (>10 µM) and genotoxicity (negative AMES) data make it suitable for long-term in vivo studies where cardiac safety and mutagenicity are concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for FXIa-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.